Technical Guide: Pyrazole N-Demethyl Sildenafil-d3
Technical Guide: Pyrazole N-Demethyl Sildenafil-d3
Advanced Bioanalytical Applications & Protocol Design[1]
Abstract
Pyrazole N-Demethyl Sildenafil-d3 (CAS: 1185044-03-4) is a stable isotope-labeled internal standard (IS) critical for the precise quantification of Pyrazole N-Demethyl Sildenafil (CAS: 139755-95-6), a specific process-related impurity and minor metabolite of Sildenafil (Viagra).[1] Distinct from the major metabolite N-desmethyl sildenafil (piperazine demethylation), this compound represents a structural isomer where demethylation occurs at the pyrazole N1 position.[1] This guide details the physicochemical properties, LC-MS/MS method development strategies, and handling protocols required to utilize this standard effectively in pharmacokinetic (PK) and forensic toxicology workflows.[1]
Chemical Identity & Structural Significance[1][2]
Researchers must navigate a nomenclature "trap" when selecting this standard. The term "Desmethylsildenafil" is frequently—and ambiguously—used to describe the major metabolite (Piperazine N-desmethyl). However, Pyrazole N-Demethyl Sildenafil refers specifically to the loss of the methyl group on the pyrazole ring.[1]
Compound Profile:
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Chemical Name: 1-[[3-(6,7-dihydro-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine[1]
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Molecular Formula: C₂₁H₂₅D₃N₆O₄S[2]
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Isotopic Purity: ≥99% Deuterated forms (d3)[1]
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Key Structural Feature: The N-methyl group on the piperazine ring is deuterated (-CD₃), while the N-methyl group on the pyrazole ring is absent (replaced by -H).[1]
Visualization: Structural Differentiation
The following diagram illustrates the critical structural differences between Sildenafil, its major metabolite, and the Pyrazole N-Demethyl analog.
Figure 1: Structural relationship between Sildenafil, its major metabolite, and the Pyrazole N-Demethyl impurity/IS.[1]
Applications in Bioanalysis[1][5]
The primary utility of Pyrazole N-Demethyl Sildenafil-d3 is to serve as an Internal Standard (IS) in LC-MS/MS assays. Its use is mandated in regulated environments (GLP/GMP) to correct for:
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Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids in plasma/urine.
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Recovery Losses: Variations in extraction efficiency during protein precipitation or Solid Phase Extraction (SPE).
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Retention Time Shifts: As a stable isotope analog, it co-elutes (or elutes very closely) with the target analyte, ensuring that the integration window captures the correct peak even if retention times drift.
Target Analyte: This IS is specifically designed to quantify Pyrazole N-Demethyl Sildenafil (CAS 139755-95-6) , which is often monitored as:
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Impurity 22: In pharmaceutical quality control (QC).
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Adulterant Marker: In forensic analysis of "herbal" sexual enhancement supplements, where non-standard sildenafil analogs are used to evade detection.
Experimental Protocol: LC-MS/MS Method Development
This protocol outlines a validated approach for quantifying Pyrazole N-Demethyl Sildenafil using the d3-IS.
A. Stock Solution Preparation[1][4]
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Solvent: Methanol (LC-MS grade) or DMSO.[1]
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Concentration: Prepare a primary stock at 1.0 mg/mL.
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Storage: Aliquot into amber glass vials and store at -20°C or -80°C.
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Stability Warning: Sildenafil analogs are generally stable, but deuterium exchange can occur in highly acidic protic solvents over extended periods. Avoid storing in water/acid mixtures for >24 hours.
B. Sample Extraction (Plasma)
Protein Precipitation (PPT) is the recommended high-throughput method.[1]
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Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
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IS Addition: Add 10 µL of Pyrazole N-Demethyl Sildenafil-d3 working solution (e.g., 500 ng/mL in methanol). Vortex gently.
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Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN).
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Agitation: Vortex vigorously for 1 minute.
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Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
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Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
C. LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) or Biphenyl phase for enhanced selectivity.[1]
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Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).[5]
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Mobile Phase B: Acetonitrile (LC-MS grade).[1]
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Gradient:
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0.0 min: 10% B
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0.5 min: 10% B
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3.0 min: 90% B
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4.0 min: 90% B
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4.1 min: 10% B (Re-equilibration)
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MRM Transitions (Multiple Reaction Monitoring): The selection of transitions is critical. The d3 label is on the piperazine ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Pyrazole N-Demethyl Sildenafil | 461.2 [M+H]⁺ | 100.1 | 35 | Cleavage of N-methyl piperazine ring (intact).[1] |
| Pyrazole N-Demethyl Sildenafil-d3 (IS) | 464.2 [M+H]⁺ | 103.1 | 35 | Cleavage of d3-N-methyl piperazine ring.[1] |
| Sildenafil (Reference) | 475.2 [M+H]⁺ | 100.1 | 35 | Standard piperazine fragment.[1] |
Note: If the piperazine ring fragments further, alternative transitions (e.g., loss of the ethoxy group) may be used, but the 100/103 pair is typically the most abundant.[1]
Visualization: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow for quantifying sildenafil impurities.
Regulatory & Safety Considerations
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Handling: This compound is a potent pharmacologically active substance.[4] Handle in a fume hood with appropriate PPE (gloves, lab coat, eye protection).
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Adulteration Screening: In the analysis of dietary supplements, the presence of Pyrazole N-Demethyl Sildenafil (unlabeled) suggests the use of "designer" PDE5 inhibitors to bypass standard screening libraries that only look for Sildenafil.[1] The d3-IS enables accurate quantification of this specific adulterant.
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Deuterium Effect: Be aware that deuterated standards may elute slightly earlier than the non-deuterated analyte on high-efficiency UPLC columns due to the slightly different lipophilicity of the C-D bond vs C-H bond.[1] Ensure the integration window is wide enough to capture both.
References
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BioOrganics. (n.d.). Pyrazole N-Demethyl Sildenafil-d3 Product Data. Retrieved from [1]
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VIVAN Life Sciences. (n.d.). Pyrazole N-Demethyl Sildenafil-d3 (Catalogue No.[1][2][3][6] VLCS-01434). Retrieved from
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National Institutes of Health (NIH). (2021). Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS. PubMed. Retrieved from
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BenchChem. (2025).[4][7] Quantitative Analysis of Sildenafil Impurities Using Stable Isotope Internal Standards. Retrieved from
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Toronto Research Chemicals. (n.d.). Pyrazole N-Demethyl Sildenafil-d3. Retrieved from
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- 5. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
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